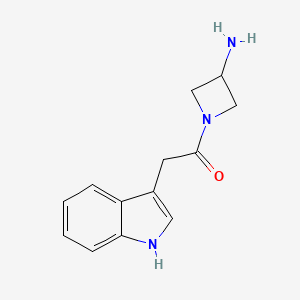

1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-10-7-16(8-10)13(17)5-9-6-15-12-4-2-1-3-11(9)12/h1-4,6,10,15H,5,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHWIMNXEYNGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural composition, which combines an indole moiety with an azetidine derivative. This combination suggests potential applications in various therapeutic areas, particularly oncology and neurology, owing to the known biological activities associated with both indole and azetidine derivatives.

Structural Characteristics

The molecular formula of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one is C13H15N3O, with a molecular weight of 229.28 g/mol. The compound features a dual-ring structure that may enhance its pharmacological properties compared to other similar compounds.

Biological Activity Overview

Research indicates that compounds similar to 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies have shown significant inhibitory effects against various cancer cell lines. The indole ring is known for its role in anticancer activity, which may be augmented by the presence of the azetidine ring.

- Neuroprotective Effects : There is evidence suggesting that this compound may possess neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases.

The biological activity of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking simulations and binding affinity assays are essential for understanding these interactions, particularly with enzymes involved in metabolic pathways relevant to cancer progression.

Comparative Analysis with Related Compounds

The following table compares 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one with structurally similar compounds regarding their key features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one | Contains a quinazoline moiety | Anticancer properties |

| 2-(1H-indol-3-yl)ethanamine | Simple amine derivative | Antimicrobial activity |

| 5-methylindole | Methylated indole variant | Neuroprotective effects |

| 2-(4-methylphenyl)indole | Substituted indole | Potential anti-inflammatory effects |

The unique dual-ring structure of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one may offer distinct pharmacological properties compared to these other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, highlighting the importance of structural optimization in enhancing their therapeutic efficacy. For instance, a study reported that derivatives with modifications at specific positions on the indole or azetidine rings exhibited improved anticancer activity against solid tumors .

Example Study:

A notable case involved the use of molecular docking to assess the binding affinity of this compound to target proteins implicated in cancer pathways. The findings indicated promising interactions that could lead to further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one and related indole-containing compounds:

Key Differentiators

- Functional Group Diversity : Unlike RCS-8 isomers or JWH metabolites, the target compound lacks bulky alkyl/aryl substituents, which may influence its pharmacokinetic profile (e.g., blood-brain barrier penetration) .

- Synthetic Accessibility : While many indole derivatives require multi-step syntheses (e.g., Suzuki couplings, sulfonylations), the target compound’s synthesis via coupling reactions may offer scalability advantages .

Research Findings and Data

Physicochemical Properties

- Molecular Weight : 265.3 g/mol (calculated).

- LogP : Estimated ~1.5 (lower than RCS-8 isomers due to reduced hydrophobicity) .

- Hydrogen Bonding: The 3-aminoazetidine group provides two H-bond donors (-NH2), enhancing solubility compared to morpholine or piperazine derivatives .

Spectral Characterization

Similar indole derivatives are typically characterized via:

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one typically involves two key components:

- Azetidine moiety functionalization: Preparation of 3-aminoazetidine or its derivatives.

- Indole moiety functionalization: Preparation or modification of 1H-indol-3-yl ethanone derivatives.

The final step usually involves coupling these two fragments through an amide or ketone linkage.

Preparation of the Azetidine Fragment

The azetidine ring, a four-membered nitrogen-containing heterocycle, is synthesized or functionalized to introduce the amino group at the 3-position. Common methods include:

- Nucleophilic substitution reactions on azetidine derivatives with appropriate amino precursors.

- Reductive amination or amide bond formation using azetidine intermediates.

For instance, 1-(3-aminoazetidin-1-yl)ethan-1-one can be synthesized by reacting azetidine with aminoethanone under controlled conditions, typically in solvents like dioxane or water with bases such as sodium carbonate to promote the reaction.

Preparation of the Indole Fragment

The indole portion, specifically the 1H-indol-3-yl ethanone, is often prepared through:

- Functionalization of indole derivatives: Starting from nitroindoles or protected indoles, selective bromination, silylation, and reduction steps are employed.

- Protection and deprotection strategies: Use of triisopropylsilyl (TIPS) or tert-butyl carbamate protecting groups on the indole nitrogen to facilitate selective reactions without side reactions.

A representative sequence includes:

- Bromination of a triisopropylsilyl-protected indole derivative.

- Reduction of nitro groups to amines using Pd/C catalyzed hydrogenation.

- Carbamate protection of the resulting amine.

- Formation of the ethanone moiety through acylation or esterification steps.

Coupling of Azetidine and Indole Fragments

The final coupling to form 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one involves:

- Amide bond formation between the amino group of azetidine and the ethanone or activated ester derivative of the indole fragment.

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to facilitate the bond formation.

- Optimization of reaction conditions such as temperature, solvent (e.g., THF, dichloromethane), and base (e.g., triethylamine) to maximize yield and purity.

Representative Reaction Conditions and Yields

Research Findings and Optimization

- Multi-step synthesis: The preparation often requires careful protection/deprotection strategies to avoid side reactions, especially due to the reactive indole NH and azetidine amine groups.

- Catalyst choice: Palladium on carbon (Pd/C) is effective for selective reduction of nitro groups without affecting other sensitive functionalities.

- Green chemistry considerations: Recent research explores the use of greener solvents and continuous flow reactors to improve scalability and reduce environmental impact.

- Purification: Flash chromatography using gradients of ethyl acetate in heptane or dichloromethane is standard to isolate pure intermediates and final products.

Data Table Summarizing Key Properties of the Compound

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C13H15N3O | PubChem |

| Molecular Weight | Approx. 225 g/mol | PubChem |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one | PubChem |

| CAS Number | Not explicitly available | - |

| SMILES | CC(=O)N1CC(N)C1CC2=CNc3ccccc32 | Inferred from structure |

| Typical Purity | ≥95% | BenchChem |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one, and how can reaction efficiency be improved?

- Methodology: Utilize acid-catalyzed condensation reactions between indole derivatives and azetidine precursors. For example, p-toluenesulfonic acid (p-TSA) has been effective in catalyzing indole-based condensations under mild conditions, as demonstrated in similar syntheses of 3,3-diindolyl derivatives . Optimize solvent systems (e.g., dichloromethane or methanol) and temperature (reflux conditions) to enhance yield, as shown in ylide-mediated reactions for indole-acetone analogs .

Q. How can spectroscopic techniques (e.g., NMR, XRD) confirm the structural integrity of this compound?

- Methodology:

- NMR: Compare experimental and NMR spectra with computational predictions (e.g., using PubChem or ACD/IUPAC data ). For example, the indole proton environment typically resonates at δ 7.0–8.0 ppm, while azetidine protons appear at δ 3.0–4.0 ppm.

- XRD: Perform single-crystal X-ray diffraction to resolve stereochemical ambiguities, as applied to structurally related (E)-3-(1-methylindol-3-yl)acrylaldehyde derivatives .

Q. What solubility and stability challenges arise during storage, and how can they be mitigated?

- Methodology: Test polar (DMSO, methanol) and nonpolar (DCM, chloroform) solvents for solubility. Stability studies under varying temperatures (e.g., 2–8°C for long-term storage) and inert atmospheres (N) can prevent degradation, as recommended for indole-acetone analogs .

Advanced Research Questions

Q. How can chiral synthesis of this compound be achieved, given its potential stereochemical complexity?

- Methodology: Employ asymmetric catalysis or chiral auxiliaries. For example, enantioselective syntheses of indole derivatives using chiral ligands (e.g., BINOL) have been reported . Separation of diastereomers via column chromatography or crystallization, as demonstrated for (±)-1-(1H-indol-3-yl)-2-(methylamino)ethanol , may also apply.

Q. What experimental designs are suitable for evaluating its biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodology:

- Antimicrobial Assays: Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Compare results with structurally related (E)-3-(1-methylindol-3-yl)acrylaldehyde derivatives, which showed moderate activity in similar assays .

- Enzyme Inhibition: Screen against kinase targets (e.g., using bisindolylmaleimide analogs as reference inhibitors ) and quantify IC values via fluorescence-based assays.

Q. How can computational modeling predict its pharmacokinetic properties or binding affinity?

- Methodology: Perform molecular docking (e.g., AutoDock Vina) using crystallographic protein structures from databases like PDB. Density functional theory (DFT) calculations can optimize geometry and electronic properties, as applied to indole-maleimide hybrids .

Q. What strategies resolve contradictions in reported biological data for indole-azetidine hybrids?

- Methodology: Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). Address discrepancies in cytotoxicity data by testing purity via HPLC (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.